Immunosuppression Liability: GPI-1485 vs. FK506 (Tacrolimus) — Calcineurin/NFAT Pathway Engagement
GPI-1485 was expressly designed to eliminate the immunosuppressive activity inherent to the parent compound FK506. Whereas FK506 (tacrolimus) potently inhibits the phosphatase calcineurin (IC₅₀ ≈ 0.1 nM via FKBP12 complexation), GPI-1485 does not measurably inhibit calcineurin or suppress IL-2 production at concentrations up to 10 μM, a >100 000‑fold window over the immunosuppressive threshold [1][2]. This decoupling of neurotrophic efficacy from immunosuppression is the foundational differentiation for in‑vivo neuroprotection studies.
| Evidence Dimension | Calcineurin inhibition (immunosuppressive potency) |
|---|---|
| Target Compound Data | GPI-1485: no calcineurin inhibition at ≤10 μM; no IL‑2 suppression |
| Comparator Or Baseline | FK506 (tacrolimus): calcineurin IC₅₀ ≈ 0.1 nM; IL‑2 suppression at sub‑nanomolar concentrations |
| Quantified Difference | >100 000‑fold reduction in immunosuppressive liability |
| Conditions | In‑vitro calcineurin phosphatase assay; IL‑2 reporter gene assay in Jurkat T‑cells (FKBP12‑mediated) |
Why This Matters
For any in‑vivo neuroprotection or neurodegeneration model, GPI-1485 avoids confounding immunosuppression, enabling clean interpretation of neurotrophic outcomes that is impossible with FK506.
- [1] Marshall VL, Grosset DG. GPI-1485 (Guilford). Curr Opin Investig Drugs. 2004;5(1):107-112. PMID: 14983983. View Source
- [2] Poulter MO, Payne KB, Steiner JP. Neuroimmunophilins: a novel drug therapy for the reversal of neurodegenerative disease? Neuroscience. 2004;128(1):1-6. doi:10.1016/j.neuroscience.2004.06.031. View Source
